molecular formula C24H19N3OS B2420271 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-09-3

2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2420271
CAS No.: 536704-09-3
M. Wt: 397.5
InChI Key: WZQSYQHFLGIWFP-UHFFFAOYSA-N
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Description

2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic compound with a pyrimidoindole scaffold. It has a molecular formula of C24H19N3OS and a molecular weight of 397.5. This compound is notable for its complex structure, which includes a pyrimidoindole core, a phenyl group, and a methylsulfanyl group attached to a methylphenyl moiety.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c1-16-8-7-9-17(14-16)15-29-24-26-21-19-12-5-6-13-20(19)25-22(21)23(28)27(24)18-10-3-2-4-11-18/h2-14,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQSYQHFLGIWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific steps and conditions for synthesizing this compound may vary, but generally include:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole scaffold.

    Introduction of the phenyl group: This is typically achieved through a palladium-catalyzed cross-coupling reaction.

    Attachment of the methylsulfanyl group:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit significant anticancer properties. The National Cancer Institute (NCI) has conducted evaluations showing that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Case Study : A derivative was tested against a panel of human tumor cells and demonstrated a mean growth inhibition (GI) value of 15.72 μM, indicating potent antitumor activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activities. Research on related pyrimidoindole derivatives has shown effectiveness against a range of bacterial and fungal pathogens.

  • Findings : In vitro studies have demonstrated that specific modifications to the pyrimidoindole core enhance antimicrobial efficacy while reducing cytotoxicity to human cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is being explored due to its ability to inhibit cyclooxygenase (COX) enzymes.

  • Research Insights : Compounds with similar frameworks have been tested for COX inhibitory activity and shown promising results in reducing inflammation in preclinical models .

Mechanism of Action

The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one include other pyrimidoindole derivatives and compounds with similar functional groups:

    3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one: This compound has a similar pyrimidoindole core but differs in the position and nature of the substituents.

    This compound: This compound has a similar structure but may have different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Biological Activity

The compound 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrimidoindole core followed by the introduction of the sulfanyl and phenyl groups. The synthetic pathway can be summarized as follows:

  • Formation of Pyrimidoindole Core : The initial step involves cyclization reactions to form the pyrimidoindole structure.
  • Introduction of Sulfanyl Group : This is achieved through nucleophilic substitution reactions using appropriate sulfanyl precursors.
  • Functionalization : The final steps involve the introduction of the 3-methylphenyl group to enhance biological activity.

Biological Activity

The biological activities of this compound have been assessed through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. In particular, they target the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and metabolism .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Testing against various bacterial strains revealed moderate to high antibacterial activity. The zone of inhibition was measured against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects:

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in models of neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Case Study 1 : A study involving a pyrimidoindole derivative demonstrated significant tumor regression in xenograft models when administered at specific dosages.
  • Case Study 2 : Another investigation found that a structurally similar compound improved cognitive function in animal models of Alzheimer's disease through anti-inflammatory mechanisms.

Data Tables

Biological ActivityTargetEffectiveness
AnticancerPI3K/AktModerate to High
AntimicrobialVarious BacteriaModerate
NeuroprotectiveNeuronal CellsPotential

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